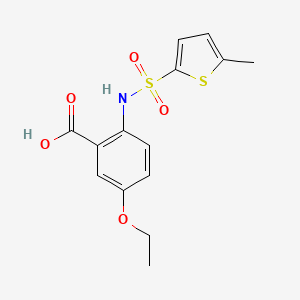

5-Ethoxy-2-(5-methylthiophene-2-sulfonamido)benzoic acid

Description

5-Ethoxy-2-(5-methylthiophene-2-sulfonamido)benzoic acid (referred to here as the target compound) is a benzoic acid derivative featuring two key substituents:

- A 5-ethoxy group on the benzoic acid backbone.

- A 5-methylthiophene-2-sulfonamido group attached at the 2-position.

Its CAS number and molecular formula (C₁₃H₁₃NO₄S₂, MW: 311.38) are noted in supplier catalogs .

Propriétés

IUPAC Name |

5-ethoxy-2-[(5-methylthiophen-2-yl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c1-3-20-10-5-6-12(11(8-10)14(16)17)15-22(18,19)13-7-4-9(2)21-13/h4-8,15H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDFFTVOCHNOMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-(5-methylthiophene-2-sulfonamido)benzoic acid typically involves multiple steps. One common method includes the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling with aryl bromides, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethoxy-2-(5-methylthiophene-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Applications De Recherche Scientifique

5-Ethoxy-2-(5-methylthiophene-2-sulfonamido)benzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reactant in various chemical reactions.

Biology: The compound can be used in the study of biological pathways and as a potential therapeutic agent.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Ethoxy-2-(5-methylthiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Key Differences :

- The thiophene-sulfonamido group introduces steric bulk and possible hydrogen-bonding interactions, which could influence receptor binding or metabolic stability.

2.2 Sulfonamide-Containing Analogues

Sulfonamides are common in pharmaceuticals (e.g., antibacterial agents). Comparisons include:

Key Differences :

- The methylthiophene moiety in the target compound could alter π-π stacking interactions compared to phenyl-based sulfonamides.

- Ethoxy vs.

2.3 Extraction and Solubility Behavior

Evidence from emulsion liquid membrane studies highlights the role of substituents in extraction efficiency:

Inference for Target Compound :

- The bulky thiophene-sulfonamido group may reduce solubility in aqueous phases, increasing logP and extraction efficiency compared to benzoic acid. However, steric hindrance could slow diffusion rates .

2.4 Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives () use molecular connectivity indices (0JA, 1JA) to predict oral LD₅₀ in mice. For example:

- Benzoic acid : LD₅₀ ~1.7–5.6 g/kg.

- p-Hydroxy benzoic acid : LD₅₀ ~2.2 g/kg.

Prediction for Target Compound :

- However, empirical data are lacking .

Activité Biologique

5-Ethoxy-2-(5-methylthiophene-2-sulfonamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structure, which includes an ethoxy group and a sulfonamide moiety attached to a benzoic acid framework. The presence of the thiophene ring further enhances its pharmacological profile.

- Molecular Formula : C₁₅H₁₅N₁O₄S₂

- Molecular Weight : 325.41 g/mol

- CAS Number : 2089258-11-5

The compound's structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those similar to this compound. These compounds have shown effectiveness against various bacterial strains, indicating their potential as antibacterial agents. The sulfonamide group is known for its ability to inhibit bacterial folate synthesis, which is crucial for bacterial growth and replication.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that certain benzoic acid derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Ethoxy-2-(5-methylthiophene...) | MCF-7 | TBD | Induction of apoptosis via tubulin disruption |

| Similar Benzoic Acid Derivative | A549 | 0.30 | Inhibition of microtubule polymerization |

| Another Sulfonamide Derivative | HeLa | 0.15 | Cell cycle arrest at G2/M phase |

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. For example, studies have shown that similar compounds can downregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1, facilitating apoptosis in cancer cells.

Case Studies

- Case Study on Antibacterial Activity : A study conducted on sulfonamide derivatives demonstrated that modifications on the thiophene ring significantly enhanced antibacterial activity against E. coli and S. aureus. The study found that the introduction of electron-donating groups increased potency.

- Case Study on Anticancer Effects : In vitro studies on derivatives similar to 5-Ethoxy-2-(5-methylthiophene...) revealed that these compounds could effectively inhibit cell proliferation in various cancer lines, with IC₅₀ values ranging from 0.15 µM to 0.42 µM, showcasing their potential as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.